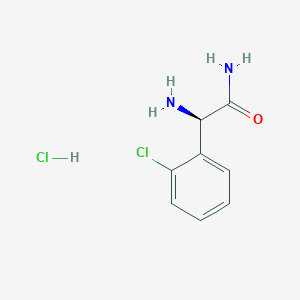

(R)-2-Amino-2-(2-chlorophenyl)-acetamide hydrochloride

Description

(R)-2-Amino-2-(2-chlorophenyl)-acetamide hydrochloride is a chiral organic compound characterized by a 2-chlorophenyl group attached to an acetamide backbone. Its molecular formula is C₈H₈Cl₂N₂O·HCl (exact molecular weight: 222.069 g/mol) . This compound is commonly used as an intermediate in pharmaceutical synthesis, particularly for developing antimicrobial or central nervous system-targeted drugs, owing to its structural similarity to bioactive amides and amino acid derivatives .

Key physicochemical properties include:

Properties

IUPAC Name |

(2R)-2-amino-2-(2-chlorophenyl)acetamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O.ClH/c9-6-4-2-1-3-5(6)7(10)8(11)12;/h1-4,7H,10H2,(H2,11,12);1H/t7-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHODHNZHTVMUJR-OGFXRTJISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(C(=O)N)N)Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)[C@H](C(=O)N)N)Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-amino-2-(2-chlorophenyl)acetamidehydrochloride typically involves the reaction of 2-chlorobenzoyl chloride with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of ®-2-amino-2-(2-chlorophenyl)acetamidehydrochloride may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated purification systems to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

®-2-amino-2-(2-chlorophenyl)acetamidehydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted chlorophenyl derivatives.

Scientific Research Applications

Chemical Properties and Structural Features

- Molecular Formula : C₈H₉ClN₂O·HCl

- Molecular Weight : Approximately 221.08 g/mol

- Functional Groups : The compound contains an amide functional group linked to a chiral center with a 2-chlorophenyl moiety.

The presence of the chlorophenyl group suggests potential interactions with biological systems, making it a candidate for drug development and other applications in medicinal chemistry.

Medicinal Chemistry

(R)-2-Amino-2-(2-chlorophenyl)-acetamide hydrochloride is being investigated for its biological activity . Its structure allows it to mimic natural substrates or inhibitors, which could lead to applications in pharmacology. Preliminary studies indicate that it may interact with various enzymes and receptors, influencing metabolic pathways.

- Case Studies :

- In vitro studies have shown that compounds similar to (R)-2-amino-2-(2-chlorophenyl)acetamide exhibit antibacterial properties against strains like Staphylococcus aureus and Pseudomonas aeruginosa .

- The compound's efficacy is being evaluated in drug discovery contexts, particularly for optimizing its structure to enhance potency and selectivity .

Synthetic Biology

The compound serves as an important intermediate in the synthesis of various bioactive molecules. Its chirality is crucial for producing enantiomerically pure compounds, which are often required in pharmaceutical applications.

- Synthesis Methods :

- Various synthetic routes have been proposed for the production of (R)-2-amino-2-(2-chlorophenyl)-acetamide hydrochloride. These methods emphasize the importance of maintaining chirality during synthesis to ensure biological activity .

| Synthesis Method | Description | Potential Applications |

|---|---|---|

| Chiral Resolution | Techniques to separate enantiomers | Drug development |

| Amide Formation | Reaction of amines with carboxylic acids | Pharmaceutical intermediates |

Pharmacological Studies

The compound is being explored for its potential as a therapeutic agent. Its structure suggests that it may have applications in treating various conditions through modulation of biological pathways.

Mechanism of Action

The mechanism of action of ®-2-amino-2-(2-chlorophenyl)acetamidehydrochloride involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and are subject to ongoing research .

Comparison with Similar Compounds

Substituent Impact Analysis:

- Chlorine vs. Fluorine : Chlorine (electron-withdrawing) increases electrophilicity and may enhance binding to aromatic receptors. Fluorine, while also electron-withdrawing, offers smaller steric bulk and improved pharmacokinetics .

- Acetamide vs. Ester/Carboxylic Acid : The acetamide group balances polarity and hydrogen-bonding capacity, making it suitable for solid-state stability and crystallinity . Esters (e.g., methyl ester) are more lipophilic, aiding in cellular uptake .

Stereochemical Considerations

The R-enantiomer of 2-amino-2-(2-chlorophenyl)-acetamide hydrochloride is distinct from its S-enantiomer in terms of biological activity. For example, in , both enantiomers of methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride are listed, highlighting the need for enantioselective synthesis in drug development . Chiral resolution techniques, such as crystallization or chromatography, are critical for isolating the desired enantiomer .

Biological Activity

(R)-2-Amino-2-(2-chlorophenyl)-acetamide hydrochloride is a chiral compound with significant potential for biological activity due to its unique structural features. The presence of an amide functional group and a chlorophenyl moiety suggests that this compound may interact with various biological systems, making it a candidate for further pharmacological exploration.

Chemical Structure and Properties

- Molecular Formula : C8H9ClN2O

- Molecular Weight : Approximately 221.08 g/mol

- Chirality : The compound is characterized by its chiral center, which may influence its biological interactions and efficacy.

The biological activity of (R)-2-amino-2-(2-chlorophenyl)-acetamide hydrochloride may involve:

- Hydrogen Bonding : The amino group can form hydrogen bonds with biological molecules, facilitating interactions with enzymes or receptors.

- Hydrophobic Interactions : The chlorophenyl group can engage with hydrophobic pockets in proteins, potentially modulating enzyme or receptor activity.

Antimicrobial Activity

Preliminary studies indicate that (R)-2-amino-2-(2-chlorophenyl)-acetamide hydrochloride exhibits antimicrobial properties. Its efficacy against various bacterial strains has been documented:

- Gram-positive bacteria : Moderate to good activity against strains like Bacillus subtilis and Staphylococcus aureus.

- Gram-negative bacteria : Effective against Escherichia coli and Pseudomonas aeruginosa.

| Bacterial Strain | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 - 22.9 |

| Staphylococcus aureus | 5.64 - 77.38 |

| Escherichia coli | 8.33 - 23.15 |

| Pseudomonas aeruginosa | 13.40 - 137.43 |

These findings suggest that the compound could be further investigated for its potential as an antimicrobial agent .

Anticancer Activity

Research indicates that (R)-2-amino-2-(2-chlorophenyl)-acetamide hydrochloride may have anticancer properties, particularly in inhibiting the growth of certain cancer cell lines:

- Cell Lines Tested : Studies have focused on human lung cancer cells (A549) and others.

- Cytotoxicity : The compound exhibited notable cytotoxic effects, reducing cell viability significantly in treated groups.

In one study, modifications to the chlorophenyl group enhanced anticancer activity, indicating that structural variations can significantly impact efficacy .

Structure–Activity Relationship (SAR)

Understanding the SAR of (R)-2-amino-2-(2-chlorophenyl)-acetamide hydrochloride is crucial for optimizing its biological activity:

- Amide Group : Essential for maintaining potency; modifications can lead to significant changes in activity.

- Chlorophenyl Moiety : Variations in substitution patterns on this group can enhance or diminish biological effects.

Comparison with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| (R)-Methyl 2-amino-2-(2-chlorophenyl)acetate | Methyl ester instead of amide | Potentially different bioactivity due to esterification |

| 4-Chloro-L-phenylalanine | Chlorinated phenylalanine derivative | Different amino acid structure influences activity |

| (S)-2-amino-3-(4-chlorophenyl)propanoic acid | Propanoic acid chain instead of acetamide | Variation in side chain length affects properties |

The unique combination of functional groups in (R)-2-amino-2-(2-chlorophenyl)-acetamide hydrochloride may confer distinct biological activities not observed in these similar compounds .

Case Studies

Several case studies have explored the compound's potential applications:

- Antimicrobial Efficacy : A study evaluated its effectiveness against a panel of bacterial strains, demonstrating promising results that warrant further investigation into its mechanism and potential therapeutic uses.

- Anticancer Research : Experimental data indicated that specific structural modifications could enhance the cytotoxic effects against cancer cell lines, suggesting avenues for drug development focused on targeted therapies.

Q & A

Q. What enantiomer-specific effects are observed in cellular uptake studies?

- Methodological Answer : Use chiral chromatography to isolate (R)- and (S)-forms. Fluorescent tagging (e.g., FITC conjugation) and confocal microscopy reveal (R)-enantiomer’s preferential accumulation in lipid membranes due to its hydrophobic profile .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.